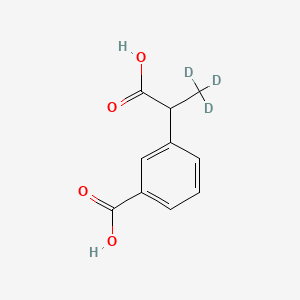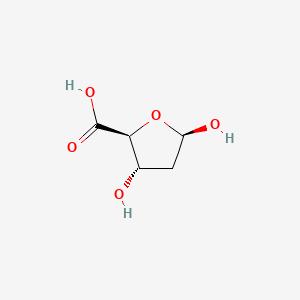
3-Carboxy-alpha-methylbenzeneacetic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is a deuterated analogue of 3-Carboxy-alpha-methylbenzeneacetic Acid, which is an impurity of Ketoprofen. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 has several scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as an impurity standard for Ketoprofen, aiding in the quality control of pharmaceutical products.
Industry: The compound is used in the development and testing of new drugs and chemical processes.
Vorbereitungsmethoden
The synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves several steps. One common method includes the condensation reaction of alpha-methylbenzeneacetone with nitrobenzeneacetone to form 2-methyl-3-phenyl-2-nitropropene. This intermediate is then subjected to hydroxymethylation to produce 3-hydroxy-2-methyl-3-phenylpropionic acid. Finally, carboxylation of this compound yields 3-Carboxy-alpha-methylbenzeneacetic Acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wirkmechanismus
The mechanism of action of 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it is often used to trace metabolic pathways and study the kinetics of chemical reactions. The presence of deuterium allows for the differentiation between the compound and its non-deuterated counterpart, providing insights into the molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:
3-Carboxy-alpha-methylbenzeneacetic Acid: The non-deuterated version, used as an impurity standard for Ketoprofen.
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief.
3-Hydroxy-2-methyl-3-phenylpropionic Acid: An intermediate in the synthesis of 3-Carboxy-alpha-methylbenzeneacetic Acid.
These compounds share similar chemical structures but differ in their specific applications and properties, with this compound being particularly valuable for research due to its stable isotope labeling.
Eigenschaften
IUPAC Name |
3-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXOZEBXQQUHQW-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propanedioic acid, [(2-hydroxyethyl)amino]- (9CI)](/img/new.no-structure.jpg)

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)


![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)


![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)
![2,3-Diazatricyclo[2.2.2.21,4]decane(9CI)](/img/structure/B588762.png)
